molecular formula C16H15ClN6OS B2561077 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 585559-42-8

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2561077
CAS No.: 585559-42-8
M. Wt: 374.85
InChI Key: XYDNJKBYJKXLHP-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6OS and its molecular weight is 374.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study highlighted the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl]sulfanyl}acetamide derivatives, which were screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The research underscored the significance of the 1,2,4-triazole ring system in pharmaceutical activity, noting its use in drugs due to its wide therapeutic interests, including antimicrobial properties (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antitumor Applications

Research into the antitumor activity of related compounds has been conducted, with studies focusing on the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chain. These compounds were evaluated for their in-vitro antitumor activity against various cell lines, indicating the potential of triazole derivatives in cancer treatment (Hu, Hou, Xie, & Huang, 2008).

Anti-inflammatory and Antioxidant Applications

Another aspect of research has been the exploration of pyrazole-acetamide derivatives for their potential in treating inflammation and oxidative stress. Coordination complexes of these compounds have been studied for their antioxidant activity, demonstrating significant activity and highlighting the influence of hydrogen bonding on their structural assembly and biological effects (Chkirate et al., 2019).

Structural and Spectroscopic Analysis

There has also been focus on the vibrational spectroscopic signatures of related molecules, aiming to characterize their structure through techniques like Raman and Fourier transform infrared spectroscopy. These studies contribute to understanding the stereo-electronic interactions and stability of the compounds, which is essential for their practical application in drug design (Jenepha Mary, Pradhan, & James, 2022).

Mechanism of Action

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6OS/c1-10-5-6-11(17)8-13(10)20-14(24)9-25-16-22-21-15(23(16)18)12-4-2-3-7-19-12/h2-8H,9,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNJKBYJKXLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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